Predicted Lipophilicity (ACD/LogP) of 2,6-Dimethyl Analog Exceeds That of Unsubstituted Parent by ~122%
The predicted ACD/LogP for 2,6-dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS 898757-94-3) is 7.17, compared to 3.19 for the unsubstituted parent 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS 898757-37-4) . This represents a calculated ~2.2-log unit increase (approximately 122% higher) in predicted lipophilicity attributable solely to the 2,6-dimethyl substitution on the benzophenone A-ring. No experimental logP/logD values are publicly available for either compound to confirm these predictions.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 7.17 (predicted, ChemSpider/ACD/Labs Percepta v14.00) |
| Comparator Or Baseline | Unsubstituted parent (CAS 898757-37-4): ACD/LogP = 3.19 (predicted, Chemsrc); 2'-regioisomer (CAS 898756-12-2): not publicly available; 3'-regioisomer (CAS 898761-87-0): LogP = 3.81 (predicted, Chemsrc) |
| Quantified Difference | ΔLogP ≈ +3.98 over unsubstituted parent; +3.36 over 3'-regioisomer (predicted values only; experimental confirmation absent) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform; no experimental octanol-water partition data available |
Why This Matters
Significantly higher predicted lipophilicity implies that the 2,6-dimethyl derivative will exhibit markedly different membrane permeability, tissue distribution, and non-specific binding profiles compared to less-substituted analogs—a critical consideration when selecting compounds for cell-based assays or in vivo studies.
